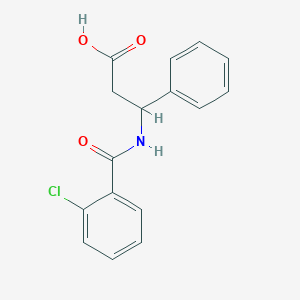

3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid, also known as ‘Chlorobenzoylphenylpropionic acid’ (CBPA), is an organic compound that belongs to the family of carboxylic acids. It is a white, crystalline solid at room temperature and has a molecular weight of 249.6 g/mol. CBPA has a wide range of applications in the scientific research field, including biochemical and physiological effects, synthesis methods, mechanism of action, and laboratory experiments.

Aplicaciones Científicas De Investigación

CBPA has a wide range of applications in scientific research. It is used as a standard in the quantitative analysis of polyphenols and antioxidants, as well as in the determination of the antioxidant activity of various compounds. CBPA is also used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, CBPA is used in the study of the metabolism of fatty acids in the liver, as well as in the study of the effects of drugs on liver function.

Mecanismo De Acción

Target of Action

The primary target of the compound “3-(2-Chloro-benzoylamino)-3-phenyl-propionic acid” is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate for use in energy production .

Mode of Action

It is believed to interact with its target, the glycogen phosphorylase, muscle form, and potentially inhibit its activity . This could lead to changes in the glycogenolysis process, affecting the production of glucose-1-phosphate and thus energy metabolism .

Biochemical Pathways

The compound is likely to affect the glycogenolysis pathway due to its interaction with the Glycogen phosphorylase, muscle form . This could have downstream effects on energy metabolism, as glycogenolysis is a key process in the release of glucose for energy production .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential interaction with glycogen phosphorylase, muscle form, it may influence the process of glycogenolysis and thus energy metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using CBPA in laboratory experiments include its low cost, high purity, and ease of synthesis. Furthermore, CBPA has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, mechanism of action, and laboratory experiments. The main limitation of CBPA is its potential toxicity, as it is an organic compound. Therefore, it is important to use appropriate safety measures when handling CBPA.

Direcciones Futuras

The future directions of CBPA research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore the potential toxicity of CBPA and to develop methods for its safe use in laboratory experiments. Furthermore, further research is needed to investigate the potential applications of CBPA in the development of new drugs and treatments. Finally, further research is needed to explore the potential uses of CBPA in the food industry, such as in the production of food additives and preservatives.

Métodos De Síntesis

CBPA can be synthesized using various methods, such as the reaction of 2-chlorobenzoyl chloride with phenylpropionic acid in the presence of anhydrous potassium carbonate. The reaction is conducted in an inert atmosphere and at a temperature of 100-120°C. The reaction produces CBPA in a yield of 90-95%. Another method involves the condensation of 2-chlorobenzoyl chloride with phenylpropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 80-90°C, and the yield of CBPA is typically between 80-85%.

Propiedades

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)16(21)18-14(10-15(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVMUFGXEHCLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2782098.png)

![2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2782100.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)

![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)

![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)